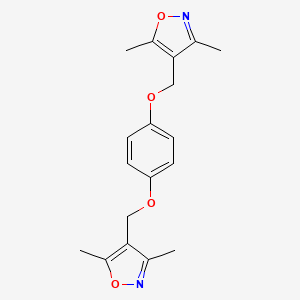

1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene

Description

Properties

IUPAC Name |

4-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenoxy]methyl]-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-11-17(13(3)23-19-11)9-21-15-5-7-16(8-6-15)22-10-18-12(2)20-24-14(18)4/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXQRWBKIRZZOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)OCC3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 3,5-dimethylisoxazol-4-ylmethanol under appropriate conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the isoxazole rings.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the isoxazole rings, while reduction can lead to the formation of reduced isoxazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of isoxazole compounds can exhibit selective antiproliferative activity against various cancer cell lines. For instance, the synthesis of benzopyran-isoxazole hybrids has shown promising results in inhibiting the growth of MDA-MB-231 breast cancer cells with IC50 values ranging from 5.2 to 22.2 μM . The mechanism of action appears to involve induction of apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cell lines .

Case Study: Synthesis and Evaluation

A study focused on synthesizing a series of benzopyran-4-one-isoxazole conjugates demonstrated that these compounds could be tailored for enhanced biological activity. The structure-activity relationship (SAR) analysis indicated that specific modifications at the isoxazole moiety significantly influenced antiproliferative effects, suggesting a pathway for developing more effective anticancer agents .

Enzyme Inhibition

Another area of application for 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is its potential as an enzyme inhibitor. Isoxazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression .

Pharmacological Insights

Valdecoxib, a known isoxazole derivative, has been characterized as a selective COX-2 inhibitor. Although not directly related to 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene, it illustrates the potential of isoxazole compounds in anti-inflammatory therapies . The exploration of similar structures may yield new inhibitors with improved selectivity and reduced side effects.

Neuroprotective Properties

Emerging research suggests that isoxazole-based compounds may also possess neuroprotective properties. The modulation of neuroinflammatory responses through specific signaling pathways could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Research Example

A study investigating various isoxazole derivatives found that certain modifications led to enhanced neuroprotective effects in vitro, indicating potential for further development into therapeutic agents targeting neurodegeneration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene and its derivatives. The molecular modifications at the isoxazole ring and the benzene core can significantly alter biological activity.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased potency against cancer cells |

| Hydroxyl group addition | Enhanced solubility and bioavailability |

| Altering linker length | Variability in enzyme inhibition efficacy |

Mechanism of Action

The mechanism of action of 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, modulating their activity. The isoxazole rings can mimic certain biological moieties, allowing the compound to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

4,4'-Bis(2''-Aryl-4''-Thiazolidinon-3"-yl-N-Acetamidoxy)Bibenzyl Derivatives

- Core Structure: Bibenzyl (two benzene rings linked by a single bond) with thiazolidinone and acetamidoxy substituents .

- Key Differences: Unlike the target compound’s isoxazole-methoxy groups, these derivatives feature thiazolidinone rings and acetamidoxy linkers. The bibenzyl core may reduce conformational flexibility compared to the single benzene core of the target compound.

- Synthesis : Prepared via condensation of aromatic aldehydes, followed by reflux and purification. Yields and melting points vary (e.g., 160–165°C for select derivatives) .

- Bioactivity: Demonstrated fungicidal activity against Aspergillus niger and Fusarium oxysporum, suggesting that the thiazolidinone moiety enhances antifungal properties .

1,4-Bis[2-(3,5-Dichloropyridyloxy)]Benzene

- Core Structure : Benzene with 3,5-dichloropyridyloxy substituents .

- Key Differences : The pyridyl groups with chlorine substituents increase electronegativity and polarity compared to the methylated isoxazole groups in the target compound.

- Bioactivity: Acts as a potent modulator of cytochrome P-450 enzymes in mouse liver, inducing CYP1A and CYP2B isoforms at nanomolar concentrations . This contrasts with the fungicidal focus of thiazolidinone analogs, highlighting how substituent choice dictates biological targets.

Triazole Derivatives with Dichlorophenoxy Groups

- Core Structure: 1,2,4-Triazole core with dichlorophenoxy substituents .

- Key Differences: The triazole ring and dichlorophenoxy groups differ significantly from the isoxazole-methoxy architecture.

Table 1: Comparative Analysis of Structural Analogues

Key Observations:

- Bioactivity Trends: Thiazolidinone derivatives () show direct fungicidal effects, while dichloropyridyl compounds () target metabolic enzymes. This suggests the target compound’s activity may depend on isoxazole-specific interactions.

- Synthetic Flexibility : Reflux-based methods (common in and ) could be applicable to the target compound, though yields may vary with substituent reactivity .

Biological Activity

1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides an overview of its biological activity, focusing on its mechanism of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene consists of a benzene ring with two methoxy-linked 3,5-dimethylisoxazole groups. The isoxazole moieties contribute to its biological activity by facilitating interactions with various biological targets.

Target Interaction

The primary target of 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is the BRD4 protein , which is involved in transcriptional regulation. The compound inhibits BRD4's activity, leading to significant downstream effects on cell proliferation and survival.

Mode of Action

The inhibition of BRD4 by this compound has been quantified with an IC50 value indicating its potency. The inhibition affects several biochemical pathways:

- c-MYC Expression : Inhibition leads to reduced expression of c-MYC, a critical regulator of cell growth.

- DNA Damage Induction : The compound induces DNA damage responses, which can trigger apoptosis in cancer cells.

- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing further cell division.

- Inhibition of Cell Migration : This compound also inhibits cell migration and colony formation in vitro.

Antiproliferative Effects

1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene exhibits potent antiproliferative activity against various cancer cell lines. Notably:

- Triple-Negative Breast Cancer (TNBC) : Demonstrated significant anti-proliferative effects.

- MCF-7 Cells : Also showed marked inhibition of growth.

Summary of Biological Activity

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| Triple-Negative Breast Cancer | 0.5 | Significant growth inhibition |

| MCF-7 | 0.8 | Moderate growth inhibition |

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene:

- In Vitro Studies : Research indicates that this compound effectively inhibits BRD4-mediated transcriptional activation in cancer cells. The results suggest that it could be developed as a therapeutic agent for treating cancers associated with BRD4 dysregulation .

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound modulates multiple signaling pathways involved in cancer progression. This includes the downregulation of oncogenes and upregulation of tumor suppressor genes .

- Potential for Drug Development : Given its unique mechanism and efficacy against resistant cancer types, 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is being investigated as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene, and what critical parameters influence reaction yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 1,4-dihydroxybenzene and 3,5-dimethylisoxazol-4-ylmethyl halides. Key parameters include solvent choice (e.g., DMSO or ethanol for solubility), reaction temperature (reflux conditions at ~80–100°C), and stoichiometric ratios to avoid side reactions. Purification via recrystallization (water-ethanol mixtures) or column chromatography is critical for isolating the product. Yield optimization may require adjusting reaction time (e.g., 12–18 hours) and acid catalysis (e.g., glacial acetic acid) to enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene, and what key spectral features should researchers look for?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for aromatic proton signals (δ 6.8–7.2 ppm for the benzene ring) and methyl groups on the isoxazole rings (δ 2.1–2.4 ppm).

- IR Spectroscopy : Peaks at ~1600–1650 cm<sup>-1</sup> (C=N stretch of isoxazole) and ~1250 cm<sup>-1</sup> (C-O-C ether linkage).

- X-ray Crystallography : Resolves molecular symmetry and confirms the dihedral angles between the benzene and isoxazole moieties, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can computational methods such as DFT or MP2 be applied to predict the electronic properties and reactivity of 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene?

- Methodological Answer :

- Geometry Optimization : Use Gaussian03 with B3LYP/6-31G** to model the ground-state structure.

- Electronic Properties : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. Polarizability and hyperpolarizability can be derived using finite-field methods to assess nonlinear optical potential.

- Reactivity Insights : Evaluate Fukui indices to identify nucleophilic/electrophilic sites. MP2/6-31G** is recommended for accuracy when experimental data is scarce .

Q. What strategies can be employed to resolve contradictions in biological activity data when testing 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene against microbial strains?

- Methodological Answer :

- Standardized Assays : Use consistent inoculum sizes (e.g., 1×10<sup>6</sup> CFU/mL) and solvent controls (e.g., DMSO ≤1% v/v).

- Dose-Response Curves : Perform MIC/MBC determinations across multiple replicates to account for strain variability.

- Mechanistic Studies : Pair antimicrobial testing with membrane permeability assays (e.g., SYTOX Green uptake) to distinguish static vs. cidal effects, as done for triazole derivatives .

Q. How does the molecular symmetry of 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene influence its crystallographic packing and solubility properties?

- Methodological Answer : The C2 symmetry promotes dense crystal packing via π-π stacking (3.5–4.0 Å interplanar distances) and weak C-H···O interactions. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is enhanced by ether linkages, but steric hindrance from methyl groups reduces solubility in water. Crystallization trials should use slow evaporation from THF/hexane mixtures .

Q. What are the mechanistic considerations for the acid generation or photochemical degradation pathways of 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene under UV exposure?

- Methodological Answer : Under UV light (e.g., 254 nm), the compound may undergo S-O bond cleavage (if sulfonate analogs are present) or Fries-like rearrangements. Acid generation can be quantified via titration (e.g., NaOH) and validated by HPLC-MS to detect degradation byproducts. Oxygen scavengers (e.g., N2 purging) can differentiate radical-mediated vs. oxidative pathways .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Modify isoxazole methyl groups to bulkier substituents (e.g., ethyl, phenyl) to assess steric effects.

- Linker Optimization : Replace methoxy groups with thioether or amine spacers to alter electronic profiles.

- In Silico Screening : Dock derivatives into target protein active sites (e.g., cytochrome P450) using AutoDock Vina to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.